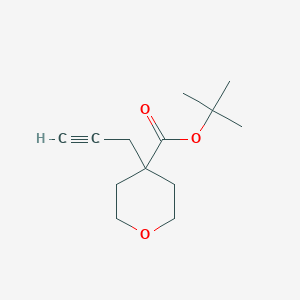

Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-prop-2-ynyloxane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-5-6-13(7-9-15-10-8-13)11(14)16-12(2,3)4/h1H,6-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCBHOYIJGRPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCOCC1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxyoxane-4-carboxylate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products Formed

Oxidation: Oxane derivatives with additional oxygen functionalities.

Reduction: Alkenes or alkanes.

Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate is widely used as an intermediate in the synthesis of complex organic molecules. Its propargyl group allows for various chemical transformations, including:

- Oxidation: Converts to oxane derivatives.

- Reduction: Can yield alkenes or alkanes.

- Substitution Reactions: Engages with nucleophiles under basic conditions.

Biological Research

In biological contexts, this compound has been employed to study enzyme-catalyzed reactions and metabolic pathways. Its structure facilitates interactions with enzymes, making it a suitable substrate for various biochemical assays.

Medicinal Chemistry

Research indicates potential applications in drug development:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, providing a basis for therapeutic agents.

- Neuroprotective Effects: Similar compounds have shown promise in protecting neuronal cells from apoptosis, particularly in models of neurodegenerative diseases like Alzheimer's.

Industrial Applications

Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate is utilized in the production of specialty chemicals and materials. Its ability to undergo click chemistry reactions enhances its value in material science and bioconjugation processes, which are essential for developing new materials and drug delivery systems.

Case Studies and Research Findings

Case Study 1: Enzyme Interaction Studies

A study investigating the interaction of tert-butyl 4-(prop-2-yn-1-yl)oxane derivatives with enzyme targets demonstrated that these compounds could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to potential therapeutic applications in managing metabolic disorders.

Case Study 2: Neuroprotective Properties

Research focused on the neuroprotective effects of similar oxane derivatives revealed that they could enhance cell viability against amyloid-beta-induced toxicity. This suggests a possible role for tert-butyl 4-(prop-2-yn-1-yl)oxane derivatives in developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that modify its structure. The propargyl group is particularly reactive, allowing the compound to engage in click chemistry reactions, which are widely used in bioconjugation and material science .

Comparison with Similar Compounds

Key Observations :

- The piperazine analog’s additional nitrogen atom enhances hydrogen-bonding capacity, which may influence bioavailability and metabolic stability in drug design contexts .

Biological Activity

Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate is a compound that has garnered attention in the fields of chemistry and biology due to its unique structural features and potential applications. This article reviews its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group, an oxane ring, and a propargyl substituent, which contribute to its reactivity and biological properties. The molecular formula is , with a molecular weight of 222.28 g/mol.

Mechanisms of Biological Activity

Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate exhibits biological activity through various mechanisms:

- Enzyme Interaction : The compound acts as a substrate for certain enzymes, facilitating enzyme-catalyzed reactions that modify its structure. This property is particularly useful in metabolic pathway studies.

- Click Chemistry : The presence of the propargyl group allows for participation in click chemistry reactions, which are valuable in bioconjugation processes for drug development.

- Oxidation and Reduction : The compound can undergo oxidation to yield oxane derivatives or reduction to form alkenes or alkanes, which may exhibit distinct biological activities.

Applications in Drug Development

Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate has been investigated for its potential as a pharmaceutical building block. Its versatility in chemical transformations makes it suitable for synthesizing various biologically active compounds.

Potential Therapeutic Uses

Research indicates that this compound may have applications in:

- Antitumor Agents : Studies suggest that derivatives of the compound could be developed into antitumor agents due to their ability to interact with biological targets involved in cancer progression.

- Anti-inflammatory Drugs : The structural features may also lend themselves to the development of anti-inflammatory medications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate:

Comparison with Similar Compounds

Tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate can be compared with other similar compounds based on their biological activities:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate, and how can reaction efficiency be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, propargylation of a tert-butyl-protected oxane precursor using bromoethynylsilane derivatives (e.g., (bromoethynyl)triisopropylsilane) under inert conditions (argon/nitrogen) is effective. Purification via silica gel column chromatography (e.g., pentane:DCM = 4:1) yields the product with ~60% efficiency. Reaction monitoring by TLC and intermediate characterization via / NMR are critical for optimizing stoichiometry and solvent selection .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate?

- Methodological Answer :

- NMR : NMR identifies protons on the propargyl group (δ ~2.5 ppm for ≡CH) and tert-butyl group (δ ~1.4 ppm). NMR confirms ester carbonyl (δ ~170 ppm) and sp-hybridized carbons (δ ~70–90 ppm).

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na]).

- IR : Stretching frequencies for ester C=O (~1720 cm) and alkyne C≡C (~2100 cm) are diagnostic.

- Chromatography : Reverse-phase HPLC or GC-MS ensures purity .

Q. What safety protocols should be followed when handling tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers at room temperature, away from oxidizers and strong acids/bases.

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate derivatives?

- Methodological Answer : Stereoselectivity is achieved using chiral catalysts or auxiliaries. For example, ROESY NMR can determine diastereomer ratios in crude products (e.g., 80:20 mixtures). Asymmetric induction via tert-butyl groups or silyl-protected intermediates (e.g., triisopropylsilyl) stabilizes transition states, favoring specific configurations. Computational modeling (DFT) predicts steric and electronic effects on stereochemistry .

Q. What computational tools are recommended for predicting the physicochemical properties of tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate?

- Methodological Answer :

- Quantum Chemistry : Software like Gaussian or ORCA calculates dipole moments, HOMO-LUMO gaps, and electrostatic potentials.

- QSPR/QSAR : Platforms like CC-DPS (Chemical Compounds Deep Profiling Services) use patented algorithms to predict solubility, logP, and bioavailability.

- Molecular Dynamics : Simulations in solvents (e.g., DCM, THF) model conformational stability .

Q. How can X-ray crystallography resolve the crystal structure of tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate, and what software is essential for refinement?

- Methodological Answer :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (100 K).

- Structure Solution : SHELXD (direct methods) or SIR2014 (charge flipping) generates initial models.

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (R-factor < 5%). ORTEP-3 visualizes thermal ellipsoids and packing diagrams .

Q. What reaction mechanisms explain the reactivity of the propargyl group in tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate under click chemistry conditions?

- Methodological Answer : The alkyne undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Kinetic studies (e.g., NMR reaction monitoring) show rate dependence on catalyst loading (CuSO/sodium ascorbate). Computational studies (DFT) map transition states for regioselectivity (1,4- vs. 1,5-triazole formation) .

Q. How can conflicting hazard classifications for tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate in safety data sheets (SDS) be resolved?

- Methodological Answer : Cross-reference SDS from multiple sources (e.g., ChemScene, Combi-Blocks) and validate via experimental testing:

- Acute Toxicity : Perform OECD 423 assays (oral LD).

- Skin Sensitization : Use murine local lymph node assays (LLNA).

- Ecotoxicity : Assess biodegradability (OECD 301F) and bioaccumulation potential (logK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.